5-Bromo-2-(4-bromophenyl)-1,3-benzoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-(4-bromophenyl)-1,3-benzoxazole is an organic compound that belongs to the class of benzoxazoles. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. This particular compound is characterized by the presence of two bromine atoms, one on the benzoxazole ring and the other on the phenyl ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(4-bromophenyl)-1,3-benzoxazole typically involves the following steps:
Starting Materials: The synthesis begins with 2-aminophenol and 4-bromobenzoyl chloride.
Formation of Benzoxazole Ring: The reaction between 2-aminophenol and 4-bromobenzoyl chloride in the presence of a base such as triethylamine leads to the formation of the benzoxazole ring.
Bromination: The final step involves the bromination of the benzoxazole ring using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(4-bromophenyl)-1,3-benzoxazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms on the compound can be substituted with other functional groups using reagents like organolithium or Grignard reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Common Reagents and Conditions
Substitution: Organolithium reagents, Grignard reagents, and halogenating agents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate.
Major Products Formed
The major products formed from these reactions include various substituted benzoxazoles, biaryl compounds, and other derivatives with different functional groups.
Scientific Research Applications
5-Bromo-2-(4-bromophenyl)-1,3-benzoxazole has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(4-bromophenyl)-1,3-benzoxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of biological processes. For example, its antimicrobial activity may involve the inhibition of bacterial enzymes, while its anticancer properties could be related to the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-(4-bromophenyl)pyridine: Similar in structure but contains a pyridine ring instead of a benzoxazole ring.
2-(4-Bromophenyl)benzoxazole: Lacks the additional bromine atom on the benzoxazole ring.
4-Bromo-2-(4-bromophenyl)thiazole: Contains a thiazole ring instead of a benzoxazole ring.
Uniqueness
5-Bromo-2-(4-bromophenyl)-1,3-benzoxazole is unique due to the presence of two bromine atoms, which can significantly influence its reactivity and biological activity. The benzoxazole ring system also imparts specific electronic and steric properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C13H7Br2NO |
---|---|
Molecular Weight |
353.01 g/mol |
IUPAC Name |
5-bromo-2-(4-bromophenyl)-1,3-benzoxazole |
InChI |
InChI=1S/C13H7Br2NO/c14-9-3-1-8(2-4-9)13-16-11-7-10(15)5-6-12(11)17-13/h1-7H |
InChI Key |
GMWKBQYWTOHZLU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(O2)C=CC(=C3)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.